![molecular formula C17H22N4O2S B2365010 N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine CAS No. 2097869-46-8](/img/structure/B2365010.png)
N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine
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Overview
Description
N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a useful research compound. Its molecular formula is C17H22N4O2S and its molecular weight is 346.45. The purity is usually 95%.
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Biological Activity
N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine is a synthetic compound that has garnered attention for its potential biological activities. This article delves into its pharmacological properties, mechanisms of action, and relevant case studies to provide a comprehensive overview of its biological activity.
Chemical Structure and Properties
The compound can be characterized by its unique structure, which includes a pyridazin moiety and an azetidine ring substituted with a tetramethylbenzenesulfonyl group. The molecular formula is C16H20N4O2S, indicating the presence of nitrogen and sulfur atoms that may contribute to its biological properties.
Research suggests that the biological activity of this compound may involve the following mechanisms:
- Inhibition of Kinases : The compound has been shown to inhibit various kinases, which play crucial roles in cell signaling pathways. This inhibition can lead to decreased proliferation of cancer cells and modulation of immune responses .
- Antioxidant Activity : Preliminary studies indicate that the compound may exhibit antioxidant properties, potentially protecting cells from oxidative stress .
- Modulation of Protein Interactions : The sulfonamide group is known for its ability to interact with proteins involved in disease pathways, which may enhance the therapeutic efficacy of this compound .
Anticancer Activity
A study investigated the anticancer properties of this compound against various cancer cell lines. The results demonstrated significant cytotoxic effects on breast cancer (MCF-7) and lung cancer (A549) cell lines with IC50 values in the low micromolar range. The mechanism was attributed to apoptosis induction and cell cycle arrest at the G2/M phase .
Antimicrobial Properties
Another research focused on the antimicrobial efficacy of this compound against several bacterial strains including E. coli and Staphylococcus aureus. The compound exhibited moderate antibacterial activity with minimum inhibitory concentrations (MICs) ranging from 32 to 128 µg/mL . This suggests potential applications in treating bacterial infections.
Case Studies
Scientific Research Applications
Medicinal Chemistry
Anticancer Activity
Recent studies have indicated that compounds similar to N-[1-(2,3,5,6-tetramethylbenzenesulfonyl)azetidin-3-yl]pyridazin-3-amine exhibit promising anticancer properties. For instance, derivatives of pyridazine have been synthesized and tested for their ability to inhibit tumor growth in various cancer cell lines. The mechanism often involves the modulation of specific signaling pathways associated with cell proliferation and apoptosis .
Antimicrobial Properties
This compound has also shown potential as an antimicrobial agent. Research indicates that sulfonamide derivatives can inhibit bacterial growth by interfering with folic acid synthesis in bacteria. This mechanism is particularly relevant in the context of increasing antibiotic resistance, making such compounds valuable in developing new therapeutic agents .
Pharmacological Applications
Inflammation and Immune Response Modulation
Studies have demonstrated that compounds with structures similar to this compound can modulate immune responses. For example, experimental models have shown that these compounds can influence cytokine levels during inflammatory responses, potentially leading to therapeutic applications in conditions like rheumatoid arthritis or inflammatory bowel disease .
Neuroprotective Effects
Emerging research suggests that certain derivatives may possess neuroprotective effects. These compounds could help mitigate neurodegenerative processes by reducing oxidative stress and inflammation in neural tissues. This application is particularly relevant in diseases such as Alzheimer's and Parkinson's disease .
Material Science
Polymer Chemistry
In material science, the unique properties of this compound make it a candidate for use in polymer synthesis. Its sulfonyl group can enhance polymer solubility and processability while improving mechanical properties when incorporated into polymer matrices .
Case Studies
Properties
IUPAC Name |
N-[1-(2,3,5,6-tetramethylphenyl)sulfonylazetidin-3-yl]pyridazin-3-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2S/c1-11-8-12(2)14(4)17(13(11)3)24(22,23)21-9-15(10-21)19-16-6-5-7-18-20-16/h5-8,15H,9-10H2,1-4H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADGFJGBDTGASQV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1C)S(=O)(=O)N2CC(C2)NC3=NN=CC=C3)C)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.